

# JNJ-38877605: A Technical Overview of a Selective c-Met Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the small molecule inhibitor JNJ-38877605, a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It summarizes key molecular properties, delves into its mechanism of action, and outlines relevant experimental methodologies based on available research.

### **Core Molecular Data**

The fundamental physicochemical properties of JNJ-38877605 are crucial for its application in experimental settings.

| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C19H13F2N7   |
| Molecular Weight  | 377.35 g/mol |

Source:[1][2][4]

# **Mechanism of Action and Signaling Pathway**

JNJ-38877605 functions as a highly selective, ATP-competitive inhibitor of c-Met (also known as hepatocyte growth factor receptor or HGFR) with an IC<sub>50</sub> of 4 nM.[1][2] Its selectivity for c-



## Foundational & Exploratory

Check Availability & Pricing

Met is over 600-fold higher compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2]

The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating downstream signaling cascades. JNJ-38877605 prevents this initial phosphorylation step. By binding to the ATP-binding site of the c-Met kinase domain, it blocks the activation of the receptor, thereby inhibiting downstream signaling through pathways such as RAS-ERK and PI3K-AKT.[5]







Click to download full resolution via product page

c-Met Signaling Pathway Inhibition by JNJ-38877605.



# **Experimental Protocols and Methodologies In Vitro Kinase Assays**

- Objective: To determine the inhibitory activity of JNJ-38877605 against c-Met and other kinases.
- Methodology: The inhibitory concentration (IC<sub>50</sub>) is typically determined using enzymatic assays. Recombinant kinase domains are incubated with a specific substrate and ATP. The degree of substrate phosphorylation is measured in the presence of varying concentrations of the inhibitor. JNJ-38877605 has demonstrated an IC<sub>50</sub> of 4 nM for c-Met.[1][2]

# **Cell-Based Assays**

- Objective: To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling in cancer cell lines.
- Cell Lines: EBC1, GTL16, NCI-H1993, and MKN45 cells have been utilized.[1][6]
- Methodology: Cells are treated with JNJ-38877605 (e.g., at 500 nM) followed by stimulation with HGF or using cells with constitutive c-Met activation.[1][6] Cell lysates are then analyzed by Western blotting to detect the phosphorylation status of c-Met and downstream effectors like AKT and ERK.[1]

## In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of JNJ-38877605 in animal models.
- Animal Model: Immunodeficient mice (e.g., nu/nu female mice) bearing subcutaneous xenografts of human cancer cells, such as GTL16.[1]
- Dosing and Administration: JNJ-38877605 has been administered orally (p.o.) at doses such as 40 mg/kg/day.[1][2]
- Endpoint Analysis: Tumor growth inhibition is a primary endpoint. Additionally, plasma levels
  of biomarkers such as IL-8, GROα, and uPAR can be measured to assess
  pharmacodynamic effects.[1][2]





Click to download full resolution via product page

Workflow for an In Vivo Xenograft Study.

# **Metabolic Pathway and Associated Toxicity**

The metabolism of JNJ-38877605 is a critical aspect of its preclinical and clinical evaluation. In humans and rabbits, JNJ-38877605 is metabolized by aldehyde oxidase to form insoluble metabolites, specifically M1/3 and M5/6.[7][8] This species-specific metabolism has been linked to renal toxicity due to the formation of crystals in the kidneys.[7][8] The major metabolic pathways in humans involve demethylation to M2, which is further metabolized through hydroxylation or glucuronidation.[7]





Click to download full resolution via product page

#### Metabolic Pathway of JNJ-38877605.

## Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of the c-Met receptor tyrosine kinase. While its preclinical efficacy in various cancer models was promising, its clinical development was halted due to species-specific metabolic pathways leading to renal toxicity. The data and methodologies presented here provide a detailed technical foundation for researchers interested in the c-Met signaling pathway and the challenges associated with species-specific drug metabolism in drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. GSRS [precision.fda.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. xcessbio.com [xcessbio.com]
- 7. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-38877605: A Technical Overview of a Selective c-Met Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585085#jnj525-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com